molecular formula C20H22N2O4S B5469644 4-[(3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid

4-[(3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid

Cat. No.: B5469644
M. Wt: 386.5 g/mol
InChI Key: NRPJPBUQJVPFRL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains an amino group (NH2), a carbonyl group (C=O), a tetrahydrobenzothiophene ring (a sulfur-containing ring structure), and a carboxylic acid group (COOH). These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The presence of multiple functional groups and a ring structure suggests that this compound could exhibit interesting chemical properties, such as stereochemistry (the orientation of atoms in space) and resonance (the delocalization of electrons within the molecule) .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. This typically involves testing the compound for toxicity, flammability, and reactivity .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing the compound’s biological activity, exploring its potential uses in materials science, or investigating its reactivity to discover new chemical reactions .

Properties

IUPAC Name

4-[[3-[(3-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-12-5-4-6-13(11-12)21-19(26)18-14-7-2-3-8-15(14)27-20(18)22-16(23)9-10-17(24)25/h4-6,11H,2-3,7-10H2,1H3,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPJPBUQJVPFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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